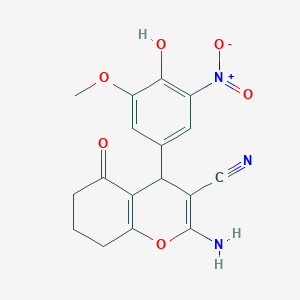![molecular formula C21H17NO4S B5066603 3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B5066603.png)
3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, a thiazole ring, and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the chromenone core, followed by the introduction of the thiazole ring and the ethoxyphenyl group. Key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.
Ethoxyphenyl Group Introduction: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Applications De Recherche Scientifique
3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antioxidant agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one
- 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one
- 3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one
Uniqueness
3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propriétés
IUPAC Name |
3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-3-25-15-9-7-13(8-10-15)17-12-27-20(22-17)16-11-14-5-4-6-18(24-2)19(14)26-21(16)23/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVFKYZMZUDMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)

![2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)
![N-[1-(propan-2-yl)piperidin-4-yl]pentanamide](/img/structure/B5066559.png)
![methyl (4Z)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5066565.png)
![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5066595.png)
![N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B5066597.png)
![N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5066606.png)
![4-methoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5066609.png)

